1-(3,4,5-Trimethoxyphenyl)piperidin-4-amine
Overview
Description
1-(3,4,5-Trimethoxyphenyl)piperidin-4-amine is a compound that features a piperidine ring substituted with a 3,4,5-trimethoxyphenyl groupThe trimethoxyphenyl group is known for its presence in several biologically active molecules, contributing to their pharmacological properties .
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)piperidin-4-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine derivatives under specific conditions. One common method is the Mannich condensation reaction, which involves the use of formaldehyde and a secondary amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)piperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound may interact with receptors and proteins involved in inflammatory and microbial pathways, contributing to its therapeutic properties .
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)piperidin-4-amine can be compared with other similar compounds, such as:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and has similar structural features.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct pharmacological properties compared to other trimethoxyphenyl-containing compounds.
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)16-6-4-10(15)5-7-16/h8-10H,4-7,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSANFSNSZNCANV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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